N,N-dihydroxytrihomomethionine
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Overview
Description
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Scientific Research Applications
Application in Biochemical Studies
N,N-dihydroxytrihomomethionine, a compound with distinct chemical properties, has been explored in various biochemical studies. For instance, Vogel and Bonner (1956) utilized similar compounds in their research on acetylornithinase of Escherichia coli, highlighting its potential in studying enzymatic reactions and bacterial metabolism (Vogel & Bonner, 1956).
Role in Fluorescence Assay Development
Research by McIntyre and Sleight (1991) demonstrated the use of this compound analogues in developing fluorescence assays for studying phospholipid membrane asymmetry. This indicates its applicability in advanced biochemical assays and membrane studies (McIntyre & Sleight, 1991).
Involvement in Electrochemical Studies
The electrochemical behavior of compounds akin to this compound has been explored by Abou-Elenien et al. (1992), showing its relevance in understanding electrochemical properties of similar compounds in nonaqueous media (Abou-Elenien et al., 1992).
Use in Synthesizing Amino Acid Derivatives
Ma et al. (2012) developed a new method using related compounds to catalyze reactions for synthesizing amino acid derivatives. This highlights its importance in synthetic chemistry, particularly in creating biologically relevant molecules (Ma et al., 2012).
Contribution to Photobiology Research
Research into the photooxidation of methionine, a process closely related to this compound's reactivity, has been conducted by Sysak, Foote, and Ching (1977). This study provides insight into the photobiological reactions and potential applications of similar compounds (Sysak, Foote, & Ching, 1977).
Exploring Nutritional Supplements in Animal Feed
Zhao et al. (2021) investigated the effects of methionine supplements, closely related to this compound, on nitrogen utilization in cattle. This study underscores the compound's relevance in animal nutrition and feed efficiency (Zhao et al., 2021).
Lantibiotics Biosynthesis and Biological Activities
Sahl, Jack, and Bierbaum (1995) explored the biosynthesis of lantibiotics, which involves the modification of amino acids including methionine derivatives. Such studies are indicative of the potential of this compound in antibiotic research (Sahl, Jack, & Bierbaum, 1995).
properties
Molecular Formula |
C8H17NO4S |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
InChI Key |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCC(C(=O)O)N(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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